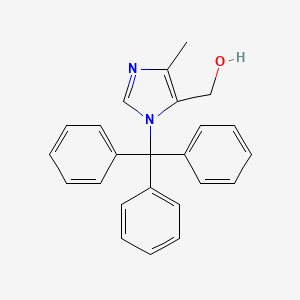

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole

Description

Properties

IUPAC Name |

(5-methyl-3-tritylimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-23(17-27)26(18-25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18,27H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIAXNITFCJGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by subsequent reactions with aldehydes and ammonium acetate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.

Substitution: The triphenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The triphenylmethyl group may enhance the compound’s stability and binding affinity to its targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

Key structural analogs and their differences are summarized below:

Key Observations:

- Hydroxymethyl vs. Methanamine : The hydroxymethyl group at C5 may offer superior solubility in polar solvents compared to the benzylamine sidechain in ’s compound, though this requires experimental validation.

- Biological Activity : While the target compound lacks reported bioactivity, analogs like 9c () and 12a () demonstrate potent antitumor effects, suggesting that imidazole/thiazole hybrids with bulky substituents are promising scaffolds .

Target Compound:

Likely synthesized via:

Imidazole alkylation : Introducing the trityl group using triphenylmethyl chloride under basic conditions.

Hydroxymethylation : Formylation followed by reduction or direct substitution at C3.

Physicochemical Properties

Hypothesized Properties of Target Compound:

- Melting Point : Expected >200°C (similar to trityl-protected analogs in , e.g., 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole, mp 168–170°C) .

- Solubility : Low in water due to trityl group; moderate in DMSO or chloroform.

- Stability : Trityl group enhances stability against oxidation compared to unprotected imidazoles.

Comparison with Tetrazoles:

Tetrazole derivatives with aryl groups (e.g., bromophenyl, methoxynaphthyl) exhibit higher melting points (150–200°C) than non-aryl analogs, aligning with the target compound’s predicted behavior .

Biological Activity

1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole is a heterocyclic compound characterized by its imidazole ring, which is substituted with a triphenylmethyl group, a methyl group, and a hydroxymethyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C24H22N2O. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a valuable compound in both research and pharmaceutical applications.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

- Anticancer Properties: The compound has also been evaluated for its anticancer potential. It has demonstrated antiproliferative effects on several cancer cell lines, inducing cell cycle arrest and apoptosis.

Table 1: Biological Activities of this compound

| Activity Type | Pathogen/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | E. coli | Zone of inhibition: 20 mm |

| Antimicrobial | S. aureus | Zone of inhibition: 28 mm |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 52 nM (induction of apoptosis) |

| Anticancer | MDA-MB-231 (Triple-negative) | IC50: 74 nM (cell cycle arrest at G2/M phase) |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The imidazole ring can interact with enzymes involved in cellular processes, modulating their activity.

- Receptor Binding: The triphenylmethyl group enhances the compound's stability and binding affinity to various receptors.

- Cell Cycle Modulation: In cancer cells, it has been shown to induce G2/M phase arrest and promote apoptosis through the disruption of tubulin polymerization .

Case Study 1: Antimicrobial Evaluation

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The compound was tested using the cylinder well diffusion method against several bacterial strains. The results indicated substantial inhibition zones compared to standard antibiotics like Streptomycin .

Case Study 2: Anticancer Activity

In a separate study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited significant antiproliferative activity. It was found to induce apoptosis and inhibit tubulin polymerization, suggesting its potential as a therapeutic agent for cancer treatment .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other imidazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methylimidazole | Lacks triphenylmethyl group | Limited antimicrobial properties |

| 1-Triphenylmethylimidazole | Contains triphenylmethyl group | Moderate anticancer activity |

| 5-Hydroxymethylimidazole | Lacks triphenylmethyl and methyl groups | Minimal biological activity |

Q & A

Q. What are the established synthetic routes for 1-Triphenylmethyl-4-methyl-5-hydroxymethylimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of imidazole derivatives. A common approach is the protection of the hydroxymethyl group during alkylation or arylation steps. For example, triphenylmethyl (trityl) groups can be introduced via nucleophilic substitution under anhydrous conditions using trityl chloride in the presence of a base like triethylamine . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity in aryl coupling steps .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetic control and thermal stability of intermediates.

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The hydroxymethyl group (–CH₂OH) shows characteristic signals at δ ~4.5–5.0 ppm (¹H) and δ ~60–65 ppm (¹³C). The triphenylmethyl group exhibits aromatic protons as multiplet peaks (δ 7.2–7.4 ppm) and a distinct quaternary carbon signal (δ ~85 ppm) .

- IR Spectroscopy : Hydroxymethyl groups display O–H stretching at 3200–3600 cm⁻¹ and C–O bonds at 1050–1100 cm⁻¹. The imidazole ring shows C=N stretching near 1600 cm⁻¹ .

- Elemental Analysis : Cross-validate with calculated vs. experimental C/H/N ratios (±0.3% tolerance).

Advanced Research Questions

Q. How can computational methods (QSPR, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps, identifying nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s oxygen atom often acts as a hydrogen-bond donor in docking studies .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental data like solubility or binding affinity. Tools like COSMO-RS predict solvation effects in non-aqueous media .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The triphenylmethyl group may sterically hinder binding in certain conformations, requiring flexible docking protocols .

Q. What experimental design strategies optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between temperature, pH, and reagent stoichiometry .

- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously by modeling quadratic relationships between variables. Central composite designs are effective for non-linear systems .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC to monitor reaction progress and detect intermediates in real time .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups. For example, unexpected peaks in ¹H NMR may arise from rotamers of the triphenylmethyl group, which can be resolved using variable-temperature NMR .

- Chromatographic Purity Assessment : Use orthogonal methods (HPLC with UV/ELSD detection and GC-MS) to distinguish between isomeric byproducts. Adjust mobile phase polarity (e.g., acetonitrile/water gradients) to improve resolution .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if microcrystalline samples can be obtained .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

- Solvent Selection : Replace hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) while maintaining reaction efficiency .

- Heat and Mass Transfer : Use computational fluid dynamics (CFD) to model mixing efficiency in stirred-tank reactors. Impeller design and baffling are critical for exothermic reactions .

- Purification at Scale : Switch from column chromatography to crystallization or distillation. For example, the triphenylmethyl group’s hydrophobicity facilitates crystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.